molecular formula C20H19ClF3N3O4S B3175088 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 955975-53-8

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B3175088
CAS No.: 955975-53-8
M. Wt: 489.9 g/mol
InChI Key: DLNPNBZWTULIDO-UHFFFAOYSA-N
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Description

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a dual-substituted sulfonamide nitrogen. The compound features:

  • A 4-methoxybenzenesulfonamide core.
  • A 4-methoxyphenyl group attached to the sulfonamide nitrogen.
  • A 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl moiety linked via a methylene group to the sulfonamide nitrogen.

This structure combines electron-withdrawing (Cl, CF₃) and electron-donating (methoxy) groups, which may influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name

N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N3O4S/c1-26-19(21)17(18(25-26)20(22,23)24)12-27(13-4-6-14(30-2)7-5-13)32(28,29)16-10-8-15(31-3)9-11-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNPNBZWTULIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201107253
Record name N-[[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955975-53-8
Record name N-[[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955975-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of this compound is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound acts as an inhibitor of human carbonic anhydrase B. It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can disrupt the balance of bicarbonate and proton concentrations in the body, which can have various downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. As an inhibitor of carbonic anhydrase B, it could potentially be used in the treatment of conditions where the activity of this enzyme is detrimental. For example, benzenesulfonamide derivatives have been found to be effective in the treatment of proliferative diseases such as cancer.

Biological Activity

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H19ClF3N3O4S
  • Molecular Weight : 489.90 g/mol
  • CAS Number : 31552156

Biological Activity Overview

The compound exhibits promising biological activities, particularly in the field of oncology. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • U-937 (monocytic leukemia)
    • A549 (lung cancer)

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Apoptosis induction via p53 activation
U-93710.38Inhibition of cell cycle progression
A54912.00Induction of oxidative stress

The compound's anticancer effects are attributed to several mechanisms:

  • Apoptosis Induction : It activates the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins such as p53 and caspase-3, which are crucial for programmed cell death .
  • Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle, particularly at the G2/M phase, thereby preventing cancer cells from proliferating .
  • Oxidative Stress : It induces oxidative stress in cancer cells, which can lead to cellular damage and death .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with flow cytometry confirming an increase in early apoptotic markers .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, indicating its potential as an effective anticancer agent .
  • Comparative Analysis : Comparisons with standard chemotherapeutic agents like doxorubicin revealed that this compound exhibited comparable or superior efficacy against certain cancer types, suggesting its potential as an alternative treatment option .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their properties:

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) Key Differences
Target Compound 4-methoxybenzenesulfonamide, 4-methoxyphenyl, 5-Cl-1-Me-3-CF₃-pyrazole C₂₀H₁₉ClF₃N₃O₃S 489.89 Reference compound for comparison.
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide 4-fluorobenzenesulfonamide instead of 4-methoxy C₁₉H₁₆ClF₄N₃O₃S 477.86 Fluorine substitution reduces electron-donating effects, increasing lipophilicity .
N-(4-Methoxyphenyl)benzenesulfonamide Simpler benzenesulfonamide lacking pyrazole and additional methoxy group C₁₃H₁₃NO₃S 275.31 Reduced structural complexity; may exhibit lower target affinity .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine core with fluorinated chromene C₂₉H₂₂F₂N₆O₃S 588.58 Chromene and pyrimidine moieties alter binding kinetics; higher molar mass .
4-Chloro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide Triazole core with allyl and fluorobenzyl groups C₁₉H₁₈ClFN₄O₂S₂ 452.95 Triazole vs. pyrazole ring; thioether linkage may affect metabolic stability .

Research Findings and Methodological Considerations

  • Structural Similarity vs. Functional Divergence : While the target compound shares a sulfonamide backbone with analogues, its pyrazole and methoxy substitutions create distinct electronic profiles. Computational similarity assessments (e.g., Tanimoto coefficients) may classify these compounds as "similar," but functional assays are critical to confirm bioactivity overlap .
  • Analytical Challenges : highlights that methods like spectrofluorometry and tensiometry yield consistent critical micelle concentration (CMC) values for surfactants, suggesting physicochemical properties (e.g., aggregation behavior) of sulfonamides could be similarly evaluated to predict solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed, involving coupling of substituted pyrazole and benzenesulfonamide precursors. For example, describes a procedure using dichloromethane as a solvent, potassium carbonate as a base, and argon atmosphere to prevent oxidation. Dropwise addition of acyl chlorides at 0°C followed by room-temperature stirring (5 hours) yields intermediates with ~89% efficiency. Optimization involves adjusting equivalents of reagents (e.g., 2.0 equiv K₂CO₃), solvent purity, and inert gas use .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry, bond angles, and torsional strain. highlights SHELX’s robustness for small-molecule refinement, even with twinned data .
  • NMR/IR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 4-position). IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 367.06036 g/mol) .

Q. How can preliminary biological activity screening be designed for this sulfonamide derivative?

  • Methodology :

  • In vitro assays : Test against enzyme targets (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric assays. Compare IC₅₀ values with reference inhibitors.
  • Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293, HeLa) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved target affinity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. emphasizes using quantum chemical reaction path searches to predict reactivity .
  • Molecular docking : Dock the compound into protein active sites (e.g., COX-2) using AutoDock Vina. Analyze binding poses and hydrogen-bond interactions with residues like Arg513 or His90 .

Q. What strategies resolve contradictions in crystallographic data versus spectroscopic results (e.g., unexpected bond lengths or torsion angles)?

  • Methodology :

  • Data cross-validation : Compare X-ray-derived bond lengths with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects.
  • Dynamic NMR : Probe conformational flexibility in solution (e.g., hindered rotation of trifluoromethyl groups) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 4-methoxy with 4-ethoxy or halogens) and test activity. lists analogs with varied substituents (e.g., 606126-05-0, 170570-38-4) .
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models .

Q. What experimental and computational approaches are effective in analyzing metabolic stability and degradation pathways?

  • Methodology :

  • LC-MS/MS : Incubate with liver microsomes (human/rat) to identify Phase I/II metabolites.
  • In silico prediction : Use software like ADMET Predictor to estimate metabolic hotspots (e.g., demethylation of methoxy groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

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